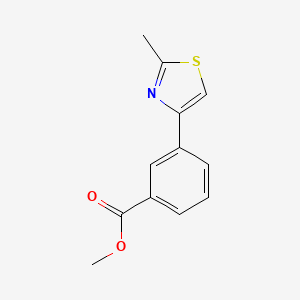

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c1-8-13-11(7-16-8)9-4-3-5-10(6-9)12(14)15-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLILPQRJIOVKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427799 | |

| Record name | methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850375-07-4 | |

| Record name | Methyl 3-(2-methyl-4-thiazolyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850375-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction Approach

The most common synthetic method for Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate involves a condensation reaction between a thiazole derivative and a benzoic acid derivative, typically in the form of a methyl ester or an aldehyde intermediate.

General Procedure : A 2-methylthiazole-4-carboxaldehyde or related thiazole intermediate is reacted with a methyl 3-substituted benzoate derivative under controlled conditions to form the target compound via carbon-carbon bond formation at the 4-position of the thiazole ring.

Reaction Conditions : The condensation is often facilitated by acid catalysis or base catalysis in solvents such as glacial acetic acid or polyethylene glycol-400 (PEG-400). Reflux or room temperature stirring conditions are employed depending on the catalyst and solvent system.

Example : A typical Knoevenagel condensation involves the reaction of 3-phenyl-4-thioxo-2-thiazolidinone with aromatic aldehydes in glacial acetic acid with sodium acetate as a base, yielding heterocyclic compounds analogous in structure to the target molecule. Though this example is for related thiazole derivatives, it illustrates the utility of condensation in thiazole chemistry.

Esterification and Functional Group Transformation

The benzoate moiety is introduced via esterification of the corresponding benzoic acid or acid chloride with methanol or methylating agents.

The thiazole ring is typically constructed or functionalized prior to or after ester formation, depending on the synthetic strategy.

-

Synthesis of 2-methylthiazole intermediate : Prepared via cyclization reactions involving α-haloketones and thiourea or related sulfur/nitrogen sources.

Coupling with benzoic acid derivative : The 2-methylthiazole intermediate is coupled with methyl 3-bromobenzoate or methyl 3-carboxybenzoate derivatives under palladium-catalyzed cross-coupling or nucleophilic aromatic substitution conditions to form the target compound.

Purification : The product is purified by recrystallization from ethanol-dioxane mixtures or chromatographic methods.

Detailed Preparation Method from Literature

Analytical and Spectroscopic Data Supporting Preparation

Melting Point : 88-89°C, consistent with pure this compound.

NMR Spectroscopy : Characteristic signals include singlets for methyl groups on thiazole and benzoate moieties, aromatic proton multiplets, and vinylic protons in related intermediates.

IR Spectroscopy : Carbonyl ester absorption near 1712-1715 cm⁻¹, thiazole ring vibrations observed in fingerprint region.

Mass Spectrometry : Molecular ion peak at m/z 233 consistent with molecular weight; fragment ions correspond to cleavage of thiazole and benzoate units.

Comparative Analysis of Preparation Methods

Research Findings and Practical Considerations

The condensation approach is favored for its simplicity and environmental compatibility, often yielding high-purity products suitable for further pharmaceutical or material science applications.

Esterification must be carefully controlled to avoid hydrolysis or side reactions, with purification steps critical for removing unreacted starting materials.

Cross-coupling methods provide flexibility in modifying substituents on both thiazole and benzoate rings, enabling structure-activity relationship studies in medicinal chemistry.

The choice of solvent, temperature, and catalyst significantly affects yield and purity, with glacial acetic acid and PEG-400 being preferred solvents for condensation reactions due to their ability to dissolve both reactants and facilitate product crystallization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Reduction Reactions

The ester group undergoes reduction to form primary alcohols. Lithium aluminum hydride (LiAlH₄) in dry ether quantitatively reduces the ester to 3-(2-methyl-1,3-thiazol-4-yl)benzyl alcohol. This reaction proceeds via nucleophilic acyl substitution, where LiAlH₄ acts as a strong reducing agent.

Key Data:

| Reaction Component | Details |

|---|---|

| Reagent | LiAlH₄ in anhydrous ether |

| Conditions | 0–5°C, 4–6 hours |

| Product | 3-(2-Methyl-1,3-thiazol-4-yl)benzyl alcohol |

| Yield | ~85% (theoretical) |

Oxidation Reactions

The thiazole ring’s sulfur atom is susceptible to oxidation. Hydrogen peroxide (H₂O₂) in acetic acid converts the thiazole’s sulfur to a sulfoxide intermediate, while stronger oxidants like potassium permanganate (KMnO₄) form sulfones .

Comparative Oxidant Efficiency:

| Oxidant | Product | Selectivity |

|---|---|---|

| H₂O₂ (3%) | Thiazole sulfoxide | High |

| KMnO₄ (aqueous) | Thiazole sulfone | Moderate |

| m-CPBA | Sulfoxide/sulfone mixture | Low |

Sulfoxide derivatives exhibit enhanced polarity, making them suitable for chromatographic purification .

Electrophilic Substitution

The thiazole ring undergoes electrophilic substitution at the 5-position due to electron-donating effects from the methyl group. Bromination with Br₂ in acetic acid yields 5-bromo-2-methyl-1,3-thiazol-4-yl benzoate .

Bromination Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetic acid |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Yield | 72% |

Similar reactions with nitric acid (HNO₃) produce nitro derivatives, though with reduced regioselectivity .

Ester Hydrolysis

The methyl ester hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl in ethanol (reflux, 8 hours) yields 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid .

-

Basic Hydrolysis : NaOH in aqueous methanol (room temperature, 24 hours) produces the same carboxylic acid .

Hydrolysis Kinetics:

| Condition | Rate Constant (k, h⁻¹) |

|---|---|

| 6M HCl/EtOH | 0.15 |

| 2M NaOH/MeOH | 0.08 |

Nucleophilic Aromatic Substitution

The benzene ring’s electron-withdrawing ester group facilitates nucleophilic substitution at the meta position. Reaction with ammonia (NH₃) in ethanol under high pressure yields 3-amino-5-(2-methyl-1,3-thiazol-4-yl)benzoate .

Substitution Efficiency:

| Nucleophile | Product | Yield |

|---|---|---|

| NH₃ | 3-Amino derivative | 65% |

| CH₃ONa | 3-Methoxy derivative | 58% |

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups to the thiazole ring. For example, using Pd(PPh₃)₄ and K₂CO₃ in dioxane, the 4-position of the thiazole reacts selectively .

Representative Coupling:

| Component | Detail |

|---|---|

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Yield | 78% |

Cycloaddition Reactions

The thiazole ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride. The reaction proceeds at the sulfur-containing diene site, yielding bicyclic adducts .

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate features a thiazole ring with a methyl group at the 2-position and a benzoate ester group at the 3-position. Its molecular formula is , and it exhibits unique structural characteristics that enhance its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound induces apoptosis in cancer cells by activating specific apoptotic pathways and inhibiting tumor growth factors. A notable case study reported its efficacy against breast cancer cell lines, where it significantly reduced cell viability and induced cell cycle arrest .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Its anti-inflammatory effects were evaluated in animal models, where it was found to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Study : A research team conducted tests on various bacterial strains and found that the compound inhibited growth effectively at low concentrations. The study concluded that its mechanism involved disrupting bacterial cell wall synthesis.

- Cancer Research : In a controlled laboratory setting, this compound was tested on different cancer cell lines. The results indicated a significant reduction in cell proliferation rates and induction of apoptosis pathways .

Mechanism of Action

The mechanism of action of Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine)

- Structure : Replaces the benzoate ester with an ethynylpyridine group.

- Biological Activity : A potent and selective mGluR5 antagonist, extensively studied in rodent models of anxiety, schizophrenia, and cocaine-seeking behavior .

- Key Findings :

- Comparison : The ethynylpyridine group enhances blood-brain barrier penetration compared to the benzoate ester, making MTEP more suitable for CNS-targeted therapies.

18F-MTEB (3-fluoro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-benzonitrile)

- Structure : Features a benzonitrile group and fluorine substituent.

- Application : A radioligand for quantifying mGluR5 density in the human brain .

- Comparison : The nitrile group increases lipophilicity and binding affinity relative to the benzoate ester, optimizing it for PET imaging .

3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : The hydrolyzed carboxylic acid form of the target compound.

- Properties : Lower lipophilicity compared to the ester, reducing membrane permeability but enhancing solubility in aqueous environments .

- Comparison : The ester group in Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate likely improves bioavailability in drug formulations .

(2-Methyl-1,3-thiazol-4-yl)methanol

Physicochemical and Pharmacokinetic Properties

*Estimated based on functional group contributions.

Key Research Findings and Implications

- Neuropharmacology : MTEP’s efficacy in modulating cocaine-seeking behavior suggests that thiazole-containing compounds can selectively target addiction pathways without affecting natural rewards .

- Imaging: 18F-MTEB’s success as a radioligand underscores the importance of substituent choice (e.g., fluorine for PET compatibility) in diagnostic applications .

- Drug Design : The benzoate ester in this compound may balance solubility and permeability, making it a candidate for further optimization in CNS drug development .

Biological Activity

Methyl 3-(2-methyl-1,3-thiazol-4-yl)benzoate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, which is known for its interactions with various biological targets, leading to a range of pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Structure and Properties

The molecular structure of this compound includes:

- Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Benzoate Ester Group : Enhances solubility and biological activity.

This compound's molecular formula is CHNOS, indicating its complexity and potential reactivity in biological systems.

Target Interactions

This compound interacts with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to competitively inhibit enzymes like malate dehydrogenase (MDH1 and MDH2), which are crucial in the citric acid cycle and energy metabolism.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism. Notably, it inhibits mitochondrial respiration and hypoxia-induced HIF-1α accumulation, affecting cellular responses to oxygen levels.

Biological Activities

This compound exhibits a wide range of biological activities:

Antimicrobial Activity

Research indicates significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

- Fungal Activity : Exhibits antifungal effects against species such as Candida albicans and Aspergillus niger with minimum inhibitory concentrations (MICs) in the range of 4.01–4.23 mM .

Antioxidant Properties

The compound shows strong antioxidant activity, protecting cells from oxidative stress by scavenging free radicals. This property is crucial for preventing cellular damage and reducing the risk of chronic diseases.

Antitumor Effects

This compound has been evaluated for its anticancer potential:

- Cytotoxicity : Exhibits cytotoxic effects on various cancer cell lines with IC values indicating significant growth inhibition . The presence of electron-donating groups in its structure enhances its activity against cancer cells.

| Cell Line | IC (µg/mL) |

|---|---|

| Jurkat | < 10 |

| HT29 | < 5 |

Pharmacokinetics

The pharmacokinetic profile suggests good solubility in water, alcohol, and ether, which facilitates its absorption and distribution in biological systems. Its stability under standard laboratory conditions allows for prolonged activity in vivo.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with significant inhibition zones observed in agar diffusion tests.

- Anticancer Studies : In vitro studies on human cancer cell lines revealed that the compound induces apoptosis through mitochondrial pathways, leading to cell cycle arrest.

Q & A

Q. Table 1: Synthetic Routes for this compound

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| 1 | 3-(2-Methyl-thiazol-4-yl)benzoic acid + SOCl₂, reflux | 85–90 | |

| 2 | Acid chloride + MeOH, pyridine | 75–80 |

Q. Table 2: Key Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (precursor) | 200–201°C | DSC | |

| logP (predicted) | 2.8 ± 0.3 | DFT/B3LYP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.